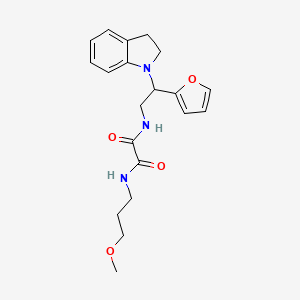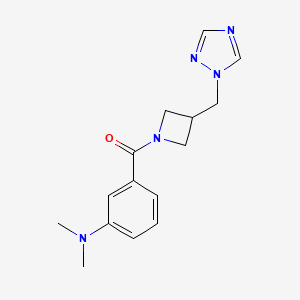
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a phenyl ring. The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms . The phenyl ring is a cyclic aromatic ring that is often found in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy can be used to confirm the structures of these derivatives .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitrogen atoms in the 1,2,4-triazole ring could potentially form hydrogen bonds with different targets .Applications De Recherche Scientifique
Catalytic Applications
Certain derivatives, notably featuring triazole and azetidinyl groups, have been explored for their catalytic activities. For instance, complexes involving triazole derivatives have been employed as precatalysts in hydrogenation reactions, showcasing their potential in facilitating chemical transformations through catalysis (Guerriero et al., 2011). Similarly, azetidinyl-containing compounds have shown promise in the catalytic asymmetric addition of organozinc reagents to aldehydes, highlighting their utility in enantioselective synthesis (Wang et al., 2008).
Ligand Behavior in Coordination Chemistry
The ligand behavior of triazolylmethanol derivatives, particularly when complexed with metals, has been a subject of interest. Such complexes have been identified as highly active in promoting 1,3-dipolar cycloaddition reactions, underscoring the role of these derivatives in enhancing reaction efficiency and selectivity (Ozcubukcu et al., 2009). This exemplifies the potential of such compounds in facilitating organic transformations and in the development of new materials.
Synthesis of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, especially those containing triazole and azetidinyl groups, have been extensively studied. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic derivatives, which have applications ranging from pharmaceuticals to materials science. For example, the synthesis of triazole and triazolidin derivatives has been reported, demonstrating the versatility of these structures in generating new chemical entities with potential biological activity (Abosadiya et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-18(2)14-5-3-4-13(6-14)15(21)19-7-12(8-19)9-20-11-16-10-17-20/h3-6,10-12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPESSYQPMVVIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

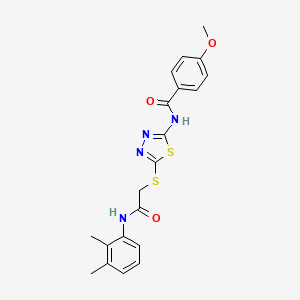

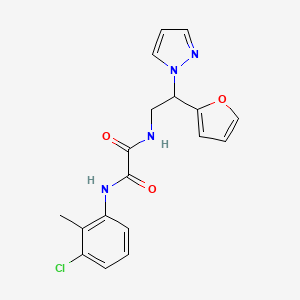
![N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide](/img/structure/B2774499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2774503.png)
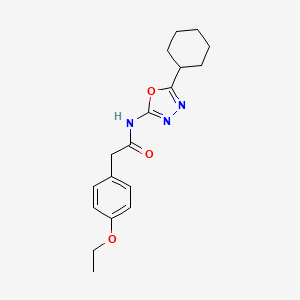
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2774506.png)
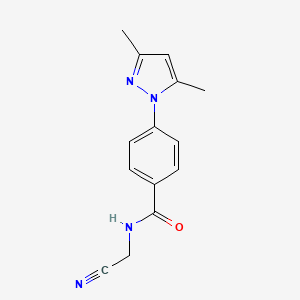
![2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B2774508.png)


![2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2774512.png)

